1-Fluoro-4-(methoxymethoxy)benzene
Overview
Description
1-Fluoro-4-(methoxymethoxy)benzene is an organic compound with the molecular formula C8H9FO2 It is a derivative of benzene, where a fluorine atom is substituted at the para position and a methoxymethoxy group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-(methoxymethoxy)benzene can be synthesized through several methods. One common approach involves the reaction of 4-fluorophenol with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxymethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the methoxymethoxy group, yielding simpler derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Nucleophilic Substitution: Products include substituted benzene derivatives.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include simpler benzene derivatives without the methoxymethoxy group.
Scientific Research Applications
1-Fluoro-4-(methoxymethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorinated compounds for biological studies.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-(methoxymethoxy)benzene depends on its specific application. In chemical reactions, the fluorine atom and methoxymethoxy group influence the reactivity and selectivity of the compound. The fluorine atom can act as an electron-withdrawing group, affecting the electron density of the benzene ring and making it more susceptible to nucleophilic attack. The methoxymethoxy group can be involved in various transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
1-Fluoro-4-methoxybenzene: Similar structure but lacks the methoxymethoxy group.
4-Fluoroanisole: Another fluorinated benzene derivative with a methoxy group.
1-Fluoro-4-hydroxybenzene: Contains a hydroxyl group instead of a methoxymethoxy group.
Uniqueness: 1-Fluoro-4-(methoxymethoxy)benzene is unique due to the presence of both a fluorine atom and a methoxymethoxy group. This combination imparts distinct chemical properties, making it a valuable compound for various synthetic and research applications. The methoxymethoxy group provides additional functionalization possibilities, while the fluorine atom enhances the compound’s stability and reactivity.
Properties
IUPAC Name |
1-fluoro-4-(methoxymethoxy)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO2/c1-10-6-11-8-4-2-7(9)3-5-8/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUGSYPGBTRALAN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOC1=CC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90453344 | |
Record name | Benzene, 1-fluoro-4-(methoxymethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141362-06-3 | |
Record name | Benzene, 1-fluoro-4-(methoxymethoxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90453344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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